Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMR 1402 is a novel cardioselective ATP-sensitive potassium channel antagonist. It was initially developed by Aventis SA and is known for its potential therapeutic applications in cardiovascular diseases, particularly in preventing arrhythmias . The compound selectively blocks cardiac sarcolemmal ATP-sensitive potassium channels, which are crucial in regulating cardiac electrical activity during ischemic conditions .
Preparation Methods
The synthesis of HMR 1402 involves several steps. Initially, an amine is converted into an amide by condensation with 5-chloro-2-methoxybenzoyl chloride. This amide undergoes chlorosulfonation, followed by reaction with ammonia to form the corresponding sulfonamide. Finally, the sulfonyl thiourea function is generated . Industrial production methods for HMR 1402 are not widely documented, but the synthetic route involves standard organic synthesis techniques.
Chemical Reactions Analysis
HMR 1402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the sulfonyl thiourea group.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and thiourea groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HMR 1402 has several scientific research applications:
Cardiovascular Research: It is primarily used in studies related to cardiovascular diseases, particularly in preventing ischemia-induced arrhythmias.
Pharmacological Studies: The compound is used to investigate the role of ATP-sensitive potassium channels in cardiac function.
Intensive Care Medicine: Research has explored its effects on hepato-splanchnic oxygen exchange and metabolism during hyperdynamic porcine endotoxemia.
Mechanism of Action
HMR 1402 exerts its effects by selectively blocking cardiac sarcolemmal ATP-sensitive potassium channels. These channels consist of a pore-forming inward rectifying potassium channel (Kir6.2) and a regulatory subunit (sulfonylurea receptors, SUR2A). By blocking these channels, HMR 1402 prevents potassium efflux, reduces action potential duration, and mitigates heterogeneities in repolarization, thereby preventing re-entrant arrhythmias .
Comparison with Similar Compounds
HMR 1402 is compared with other ATP-sensitive potassium channel antagonists such as HMR 1883 and its sodium salt HMR 1098. These compounds also block cardiac sarcolemmal ATP-sensitive potassium channels but may have different selectivity and efficacy profiles . HMR 1402 is unique in its cardioselectivity and its ability to prevent ischemia-induced arrhythmias without significant effects on normal tissue .
Similar compounds include:
Properties
Molecular Formula |
C20H23ClN3NaO6S2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1 |
InChI Key |
MVLLXSIHSZURSA-UHFFFAOYSA-M |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.